molecular formula C14H12N2O4 B2508283 N-(3-methoxyphenyl)-4-nitrobenzamide CAS No. 91099-19-3

N-(3-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B2508283
CAS No.: 91099-19-3
M. Wt: 272.26
InChI Key: HSGXEHBNABOKOE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-nitrobenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a methoxyphenyl group and a nitrobenzamide core, is a valuable scaffold for developing biologically active compounds. Scientific literature indicates that structurally similar nitrobenzamide compounds have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, suggesting this compound's potential utility as a building block in metabolic disorder research . The nitro group on the benzamide ring is a versatile functional group that can be further modified, enhancing its value as an intermediate in organic synthesis . Researchers can explore its properties to develop novel molecules for various pharmacological targets. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(9-13)15-14(17)10-5-7-12(8-6-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGXEHBNABOKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for N-(3-methoxyphenyl)-4-nitrobenzamide

The formation of the amide bond in this compound is typically achieved through two primary and reliable synthetic strategies: the direct acylation of anilines with reactive acyl chlorides and the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine.

Direct Acylation Procedures of Anilines with Nitrobenzoyl Chlorides

A common and straightforward method for synthesizing this compound is the direct N-acylation of 3-methoxyaniline with 4-nitrobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. mdpi.com

The general procedure involves dissolving the aniline (B41778) derivative, such as 2-(3-chlorophenyl)ethan-1-amine in a similar synthesis, in a suitable solvent like dichloromethane. mdpi.com An equimolar amount of 4-nitrobenzoyl chloride is then added. A base, typically triethylamine (B128534) or an aqueous sodium carbonate solution, is introduced to neutralize the hydrochloric acid byproduct, driving the reaction to completion. mdpi.commdpi.com The reaction is often rapid, with the product precipitating out of the solution or being isolated after an aqueous workup to remove the base and any unreacted starting materials. mdpi.com This method is widely used due to its efficiency, use of readily available starting materials, and generally high yields. mdpi.com

Table 1: Examples of Direct Acylation for Amide and Sulfonamide Synthesis This table is interactive. You can sort and filter the data.

Amine Reactant Acyl/Sulfonyl Chloride Base Solvent Product Type Reference
2-(3-chlorophenyl)ethan-1-amine 4-nitrobenzoyl chloride Triethylamine Dichloromethane Amide mdpi.com
p-Anisidine (B42471) 4-nitrobenzenesulfonyl chloride Sodium Carbonate Water Sulfonamide mdpi.com

Amide Bond Formation via Coupling Reagents with Nitrobenzoic Acids

An alternative to using highly reactive acyl chlorides is the direct condensation of 4-nitrobenzoic acid with 3-methoxyaniline, facilitated by a coupling reagent. This approach avoids the need to prepare the acyl chloride separately. Amide bond formation is a fundamental reaction in organic synthesis, and a vast array of coupling reagents has been developed to promote this transformation efficiently. luxembourg-bio.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce epimerization. luxembourg-bio.comnih.gov Other families of reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). researchgate.net The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (such as an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comresearchgate.net While this method can be more expensive due to the cost of the reagents, it offers mild reaction conditions and is suitable for sensitive substrates. unimi.it

Derivatization Strategies for this compound Analogues

The core structure of this compound serves as a scaffold for the development of analogues with potentially enhanced properties. Derivatization strategies focus on introducing a variety of functional groups onto either the phenyl or benzamide (B126) rings and exploring entirely new synthetic routes.

Introduction of Diverse Substituents on Phenyl and Benzamide Moieties

The structural diversity of analogues is achieved by modifying the starting materials. To alter the N-phenyl ring, a range of substituted anilines can be used in place of 3-methoxyaniline. For instance, using p-anisidine results in N-(4-methoxyphenyl) derivatives. mdpi.com Similarly, a variety of substituents can be introduced onto the benzamide portion by employing different substituted nitrobenzoic acids or their corresponding acyl chlorides.

Research has shown the synthesis of various N-phenylbenzamide and 4-substituted-3-nitrobenzamide derivatives. nih.govnih.gov For example, a series of novel 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their biological activities. nih.govresearchgate.net More complex analogues, such as N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, have also been synthesized, demonstrating the possibility of incorporating multiple amide functionalities. strath.ac.uk These modifications allow for a systematic exploration of structure-activity relationships.

Table 2: Selected Analogues with Diverse Substituents This table is interactive. You can sort and filter the data.

Analogue Name Moiety Modified Key Substituents Reference
N-(4-Chlorophenyl)-4-methoxy-3-propylaminobenzamide Benzamide & Phenyl -Cl, -OCH3, -NH(propyl) nih.gov
N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide Both -OCH3, additional benzamide group strath.ac.uk
3-amino-N-(4-bromophenyl)-4-methoxybenzamide Benzamide & Phenyl -NH2, -OCH3, -Br nih.gov
N-(3-Methoxyphenyl)-3-nitrobenzamide Benzamide Nitro group at position 3 bldpharm.com

Exploration of Novel Synthetic Pathways and Methodologies

Beyond classical methods, research is ongoing to develop novel and more efficient synthetic pathways. One innovative approach involves the rearrangement of N-2-nitrophenyl hydrazonyl bromides to generate nitrile imines. These intermediates can rearrange in the presence of a base to form an N-hydroxybenzotriazole activated ester in situ, which then reacts with an amine to form the amide bond, circumventing the need for external coupling reagents. nih.gov

Another advanced strategy is the direct conversion of nitroarenes into N-aryl amides in a one-pot, two-step process. This method involves a metal-free reduction of the nitro group, followed by the addition of an anhydride (B1165640) to form the amide, thereby avoiding the handling of potentially toxic aniline intermediates. unimi.it Furthermore, palladium-catalyzed reactions, such as the C-H bond coupling of ortho-directed anilines, represent another frontier in the synthesis of complex benzamide derivatives. researchgate.net These emerging methodologies offer advantages in terms of atom economy, safety, and synthetic efficiency.

Mechanistic Insights into Synthesis and Transformation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes. The direct acylation of 3-methoxyaniline with 4-nitrobenzoyl chloride follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, and a proton is removed from the nitrogen (typically by a base) to yield the final amide product.

The mechanism of amide bond formation using coupling reagents is more complex. With carbodiimides like DCC, the carboxylic acid adds across one of the C=N double bonds to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be directly attacked by the amine. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea, which is an unproductive side reaction. Additives like HOBt intercept the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and readily reacts with the amine to form the desired amide. nih.gov Computational studies, such as charge distribution analysis, are also employed to analyze and predict reaction pathways in novel synthetic methods. nih.gov

Optimization of Reaction Conditions and Yields

The primary route for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. wikipedia.org In this case, 3-methoxyaniline is reacted with 4-nitrobenzoyl chloride. The optimization of this reaction hinges on several critical parameters, including the choice of solvent, the type and amount of base used, reaction temperature, and duration.

Reaction Scheme:

Figure 1: General synthesis of this compound via the Schotten-Baumann reaction.

Influence of Base: The Schotten-Baumann reaction generates hydrochloric acid as a byproduct, which can form a salt with the unreacted amine, thereby reducing its nucleophilicity and diminishing the yield. organic-chemistry.org To counteract this, a base is added to neutralize the acid and drive the reaction equilibrium towards product formation. organic-chemistry.orgbyjus.com Both inorganic bases, such as sodium hydroxide (B78521) or sodium carbonate in an aqueous phase, and organic bases, like triethylamine or pyridine (B92270) in an organic solvent, are commonly employed. mdpi.commdpi.com The use of pyridine, in particular, has been noted to sometimes convert acyl chlorides into more powerful acylating agents. byjus.com

Optimization Strategies: Modern approaches to reaction optimization, such as multi-objective Bayesian optimisation, have been applied to the Schotten-Baumann reaction. cam.ac.uk This allows for the efficient identification of optimal conditions by considering competing objectives, for instance, maximizing the space-time-yield while minimizing the environmental impact (E-factor), using a minimal number of experiments. cam.ac.uk Yields for analogous N-aryl amide syntheses can be high, with reports of up to 88% for related compounds. nih.gov

The following interactive table summarizes various conditions used for the synthesis of structurally related amides and sulfonamides, illustrating the range of parameters that can be optimized.

ReactantsBaseSolvent SystemTimeYieldReference
2-(3-chlorophenyl)ethan-1-amine + 4-nitrobenzoyl chlorideTriethylamineDichloromethane30 minNot specified mdpi.com
p-Anisidine + 4-Nitrobenzenesulfonyl chlorideSodium CarbonateWater~4 days85.84% mdpi.com
Nitrobenzene (B124822) + Benzoyl ChlorideNone (Fe reductant)Water36 h88% nih.gov

This table presents data from the synthesis of similar compounds to illustrate the optimization parameters for this compound.

Stereochemical Control in Synthesis of Related Chiral Analogues

A review of the current scientific literature indicates a lack of specific studies focused on the stereochemical control in the synthesis of chiral analogues of this compound. Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, which is particularly important in medicinal chemistry where different enantiomers can have vastly different biological activities.

While direct examples for this specific compound family are not available, general principles for the asymmetric synthesis of chiral amides and molecules containing nitro groups are well-established. The synthesis of chiral amides often relies on the use of racemization-free coupling reagents to ensure that the stereochemical integrity of chiral starting materials, such as amino acids, is maintained throughout the reaction. rsc.org

For introducing chirality into molecules containing nitro groups, various stereoselective reactions are employed. researchgate.net For example, the nitro-Michael addition is a useful method for stereoselectively forming carbon-carbon bonds, creating chiral nitro compounds that can serve as precursors for a wide range of other functionalities. researchgate.net Furthermore, chemoenzymatic cascades have been developed for the synthesis of chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. nih.gov These general strategies highlight potential pathways that could be adapted for the future development of stereoselective syntheses of chiral analogues related to this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy serves as a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of each atom within the N-(3-methoxyphenyl)-4-nitrobenzamide molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), exhibits distinct signals for each unique proton.

The aromatic protons of the 4-nitrobenzoyl group typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of the strong electron-withdrawing effect of the nitro group. The protons on the 3-methoxyphenyl (B12655295) ring display a more complex pattern of signals, including a triplet and several doublets, corresponding to their specific positions and couplings with neighboring protons. The methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet further upfield. The amide proton (N-H) signal is often observed as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Interactive ¹H NMR Data Table for this compound Below is a representative table of ¹H NMR spectral data. Note that exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and the specific NMR instrument used.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' (4-nitrophenyl)~8.35Doublet~8.8
H-3', H-5' (4-nitrophenyl)~8.05Doublet~8.8
Amide N-H~7.90Broad Singlet-
H-2 (3-methoxyphenyl)~7.45Triplet~2.0
H-6 (3-methoxyphenyl)~7.25Triplet~8.0
H-4 (3-methoxyphenyl)~6.95Doublet of Doublets~8.0, 2.0
H-5 (3-methoxyphenyl)~6.70Doublet of Doublets~8.0, 2.0
Methoxy (-OCH₃)~3.80Singlet-

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is typically found at the most downfield position. The carbon atoms of the 4-nitrophenyl ring show signals at characteristic chemical shifts, with the carbon attached to the nitro group being significantly deshielded. The carbons of the 3-methoxyphenyl ring also have distinct chemical shifts, influenced by the methoxy and amide substituents. The methoxy carbon appears as a signal in the upfield region of the spectrum.

Interactive ¹³C NMR Data Table for this compound The following table summarizes typical ¹³C NMR chemical shifts for the compound.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Amide)~164.5
C-4' (4-nitrophenyl)~149.0
C-1' (4-nitrophenyl)~141.0
C-3 (3-methoxyphenyl)~160.0
C-1 (3-methoxyphenyl)~139.0
C-2', C-6' (4-nitrophenyl)~129.0
C-3', C-5' (4-nitrophenyl)~124.0
C-5 (3-methoxyphenyl)~130.0
C-6 (3-methoxyphenyl)~112.0
C-2 (3-methoxyphenyl)~110.0
C-4 (3-methoxyphenyl)~105.0
Methoxy (-OCH₃)~55.5

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a sharp peak corresponding to the N-H stretching of the amide group, typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group gives rise to a strong absorption band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group is also identifiable.

Interactive IR Absorption Data Table for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (Amide)~3350Medium-Strong
Aromatic C-H Stretch~3100-3000Medium-Weak
C=O Stretch (Amide I)~1670Strong
N-H Bend (Amide II)~1530Strong
Asymmetric NO₂ Stretch~1520Strong
Aromatic C=C Stretch~1600, 1480Medium-Variable
Symmetric NO₂ Stretch~1340Strong
C-N Stretch~1240Medium
C-O Stretch (Methoxy)~1030Medium

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of characteristic ions. Common fragmentation pathways may involve the cleavage of the amide bond, leading to the formation of the 4-nitrobenzoyl cation and the 3-methoxyphenylaminyl radical, or vice versa. Further fragmentation of these initial ions can provide additional structural information. For instance, the loss of the nitro group (NO₂) or the methoxy group (OCH₃) can be observed.

Solid-State Structural Analysis

While spectroscopic methods provide information about the molecule in solution or the gas phase, solid-state analysis reveals the arrangement of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. carleton.edu

Hirshfeld Surface Analysis and Intermolecular Hydrogen Bonding

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis and intermolecular hydrogen bonding for the compound this compound. While research exists for structurally related compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives and other benzamide (B126) analogs, this data is not directly applicable to the specified molecule due to differences in chemical structure and substitution patterns.

For a molecule like this compound, one would anticipate the presence of several key intermolecular interactions that could be elucidated through Hirshfeld analysis. These would likely include:

N-H···O Hydrogen Bonds: The amide group (N-H) is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (NO2) and the carbonyl group (C=O) are strong hydrogen bond acceptors. The formation of N-H···O hydrogen bonds would be a primary contributor to the stability of the crystal structure.

C-H···O Hydrogen Bonds: Weaker C-H···O interactions are also expected to play a role in the crystal packing. The aromatic and methoxy C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and carbonyl groups.

π···π Stacking Interactions: The presence of two aromatic rings (the methoxyphenyl ring and the nitrophenyl ring) suggests the possibility of π···π stacking interactions, where the electron-rich aromatic systems align in a parallel or offset fashion.

Without experimental crystallographic data for this compound, it is not possible to generate the specific data tables and detailed research findings required for a complete Hirshfeld surface analysis and a definitive description of its intermolecular hydrogen bonding network. Such an analysis would require the synthesis and single-crystal X-ray diffraction of the compound to determine its precise three-dimensional structure.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or its lowest energy conformation, must be determined. This process is known as geometry optimization. For a flexible molecule like N-(3-methoxyphenyl)-4-nitrobenzamide, which has several rotatable single bonds, this process is particularly important.

Table 1: Representative Data from Geometry Optimization of a Benzamide (B126) Derivative This table is illustrative and shows the type of data obtained from a DFT geometry optimization.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C=O ~1.24
C-N (amide) ~1.36
N-C (aryl) ~1.42
C-C (phenyl) ~1.39 - 1.41
**Bond Angles (°) ** O=C-N ~122.0
C-N-C ~125.0
Dihedral Angles (°) Phenyl Ring 1 - Amide Variable

Electronic Structure Analysis (HOMO-LUMO) and Energy Band Gap

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govirjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be concentrated on the electron-deficient nitrobenzamide portion due to the strong electron-withdrawing nature of the nitro group. nih.gov This distribution would indicate a potential for intramolecular charge transfer upon electronic excitation. DFT calculations would provide precise energy values for the HOMO, LUMO, and the resulting energy gap.

Table 2: Illustrative Electronic Properties Calculated via DFT This table presents typical quantum chemical parameters derived from HOMO-LUMO energies.

Property Formula Typical Value (eV)
HOMO Energy EHOMO -6.0 to -7.0
LUMO Energy ELUMO -1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0
Ionization Potential (I) -EHOMO 6.0 to 7.0
Electron Affinity (A) -ELUMO 1.5 to 2.5
Chemical Hardness (η) (I - A) / 2 2.0 to 2.5

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 |

Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding interactions. researchgate.net

On an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would be expected to show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for hydrogen bond acceptance. researchgate.net Positive potential would likely be observed around the amide hydrogen, indicating its potential as a hydrogen bond donor.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a fundamental tool in drug discovery and design.

Ligand-Target Interaction Profiling

To perform a molecular docking study, a specific protein target must be chosen. Given the prevalence of benzamide structures in various therapeutic agents, this compound could be docked into the active sites of various enzymes or receptors to explore its potential biological activity.

The docking process would generate a series of possible binding poses of the compound within the protein's active site. The analysis of these poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formed between the amide N-H group (donor) or the carbonyl, nitro, and methoxy (B1213986) oxygens (acceptors) of the ligand and polar amino acid residues in the target protein.

Hydrophobic Interactions: Involving the phenyl rings of the ligand and nonpolar residues of the protein.

Pi-Pi Stacking: Aromatic-aromatic interactions between the phenyl rings of the ligand and residues such as phenylalanine, tyrosine, or tryptophan.

Prediction of Binding Affinities and Modes

Docking algorithms use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each predicted pose. A lower binding energy generally indicates a more stable ligand-protein complex and a higher predicted affinity. By comparing the binding scores and interaction patterns of this compound with those of known inhibitors or substrates of a target protein, researchers can make predictions about its potential efficacy. nih.gov

The results would be presented in a table listing the top-scoring poses and their corresponding binding energies. Visual analysis of the best-ranked pose would detail the specific amino acid residues involved in the key interactions, providing a structural hypothesis for the compound's mode of action. Studies on similar nitrobenzamide derivatives have successfully used this approach to identify potential inhibitors for various enzymes. nih.gov

Table 3: Example of Molecular Docking Results This table illustrates how binding affinity and interaction data from a molecular docking study would be presented.

Target Protein Binding Affinity (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Example Kinase -8.5 ASP 123, LYS 45 Hydrogen Bond
PHE 120 Pi-Pi Stacking
LEU 30, VAL 38 Hydrophobic
Example Hydrolase -7.9 SER 95, HIS 210 Hydrogen Bond
TRP 150 Pi-Pi Stacking, Hydrogen Bond

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate the stability of its complex with a target protein and its dynamic behavior in a biological environment.

The stability of the ligand-protein complex is a critical determinant of a drug's efficacy. MD simulations can predict how tightly this compound binds to its target protein and the conformational changes that occur upon binding. nih.govresearchgate.net The interaction between a ligand and a protein can induce changes in the protein's thermal stability, which can be studied computationally. nih.gov

A typical MD simulation involves placing the ligand-protein complex in a simulated aqueous environment and calculating the forces between atoms over a specific period, often nanoseconds to microseconds. tandfonline.com The stability of the complex is commonly assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. nih.govresearchgate.net For instance, in studies of similar benzamide derivatives, stable RMSD values for the ligand-protein complex suggested a stable binding within the active site of the target protein. nih.govresearchgate.net

Furthermore, analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions throughout the simulation provides a detailed picture of the binding mode and the key residues involved in maintaining the complex's stability. nih.govresearchgate.net For example, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that hydrogen bonding and hydrophobic interactions were crucial for the stability of the ligand-protein complex. nih.gov

Table 1: Key Parameters in MD Simulations for Ligand-Protein Stability Analysis
ParameterDescriptionTypical Software/Force FieldRelevance to this compound
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of the superimposed protein and ligand at a given time, relative to a reference structure. Lower, stable values indicate a stable complex.GROMACS, AMBER tandfonline.comWould indicate the stability of the binding pose within a target protein's active site.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of each atom from its average position. It helps identify flexible regions of the protein and ligand.GROMACS, AMBERCould reveal which parts of the compound and its target protein are most mobile during their interaction.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.VMD, PyMOLThe amide and nitro groups of the compound are potential hydrogen bond donors and acceptors, making this analysis crucial.
Binding Free Energy CalculationEstimates the free energy change upon ligand binding, indicating the binding affinity. Methods include MM/PBSA and MM/GBSA.AMBER, GROMACSWould provide a quantitative measure of how strongly the compound binds to its biological target.

MD simulations also allow for the study of the dynamic behavior of this compound in environments that mimic biological systems, such as a lipid bilayer or cytoplasm. tandfonline.com This can reveal how the compound partitions between different cellular compartments and how its conformation changes in response to its environment.

The dynamic behavior of the ligand within the binding pocket is also of significant interest. Simulations can reveal multiple binding modes or conformational states of the ligand-protein complex. tandfonline.com Understanding this dynamic behavior is essential, as it can influence the compound's activity and residence time at the target. Advanced techniques like Markov State Models (MSMs) can be applied to long-timescale MD simulation data to identify distinct conformational states and the kinetics of transitions between them.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of benzamide derivatives including this compound, a QSAR model can be developed to predict their biological efficacy, such as inhibitory activity against a specific enzyme. nih.govjppres.com This involves calculating a set of molecular descriptors for each compound and using statistical methods to correlate these descriptors with their experimentally determined biological activities. researchgate.net

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation : A dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set for model development and a test set for model validation.

Descriptor Calculation : A wide range of molecular descriptors, including 2D and 3D descriptors, are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic properties, and steric properties. nih.gov

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build the QSAR model. nih.gov

Model Validation : The predictive power of the model is assessed using the test set and various statistical metrics such as the squared correlation coefficient (R²), cross-validated R² (Q²), and predictive R² for the external test set. nih.gov

For nitroaromatic compounds, QSAR studies have shown that descriptors related to hydrophobicity and electronic properties are often crucial in predicting their biological activity and toxicity. mdpi.com

A significant outcome of QSAR studies is the identification of key molecular features or descriptors that have a strong influence on the biological activity of the compounds. researchgate.netscholars.direct For this compound, QSAR models could highlight the importance of:

The Nitro Group : This group is a strong electron-withdrawing group and can participate in hydrogen bonding. Its presence and position are likely to be critical descriptors. nih.gov Studies on other nitrobenzamide derivatives have indicated that the nitro group is important for activity. nih.gov

The Amide Linkage : This functional group is a key structural feature, providing rigidity and potential for hydrogen bonding.

In Silico Pharmacokinetic Profiling

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. scielo.brscispace.com For this compound, a computational pharmacokinetic profile can be generated using various online tools and software. researchgate.netjonuns.com

Predicted pharmacokinetic properties for a compound like this compound would likely include:

Absorption : Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are predicted. The lipophilicity (logP) of the compound plays a significant role here.

Distribution : Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are made.

Metabolism : The model can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it is an inhibitor or substrate of these enzymes.

Excretion : Parameters like total clearance and renal organic cation transporter (OCT2) substrate likelihood can be estimated. researchgate.net

Toxicity : Predictions of potential toxicities such as mutagenicity (AMES test), hepatotoxicity, and cardiotoxicity (hERG inhibition) are crucial for early safety assessment. researchgate.netjonuns.com

For example, in silico ADMET predictions for N-(phenylcarbamoyl)benzamide showed it to have low predicted toxicity and a specific rate of excretion. researchgate.net Similarly, a study on benzimidazole (B57391) derivatives predicted their solubility and potential for binding to plasma proteins. mdpi.com These types of predictions are invaluable for prioritizing compounds and identifying potential liabilities before committing to more resource-intensive experimental studies.

Table 2: Hypothetical In Silico ADMET Profile for this compound
ADMET PropertyPredicted ParameterSignificance
AbsorptionHuman Intestinal Absorption (HIA)High predicted absorption suggests good oral bioavailability.
Caco-2 PermeabilityModerate to high permeability indicates efficient passage across the intestinal wall.
DistributionPlasma Protein Binding (PPB)High binding can affect the free drug concentration and half-life.
Blood-Brain Barrier (BBB) PenetrationPrediction of whether the compound can cross into the central nervous system.
MetabolismCYP450 Substrate/InhibitorIdentifies potential drug-drug interactions. For example, inhibition of CYP2D6 or CYP3A4 is a common concern.
Predicted MetabolitesReduction of the nitro group and O-demethylation of the methoxy group are likely metabolic pathways.
ExcretionTotal ClearancePredicts the rate at which the compound is removed from the body.
ToxicityAMES MutagenicityA positive prediction would be a red flag for potential carcinogenicity. Nitroaromatics can sometimes be positive in this assay.
hERG InhibitionPredicts the risk of cardiotoxicity.

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug molecule are fundamental determinants of its bioavailability and therapeutic efficacy. Computational tools are widely employed to predict these characteristics based on the physicochemical properties of the molecule. For this compound, various molecular descriptors can be calculated to estimate its likely absorption and distribution patterns.

Key physicochemical properties that influence the absorption and distribution of this compound would be predicted using various computational models. These often include parameters such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are critical for assessing the compound's ability to permeate biological membranes and distribute into various tissues. For instance, adherence to predictive models like Lipinski's Rule of Five is often assessed to gauge the "drug-likeness" of a compound and its potential for oral bioavailability.

The predicted absorption characteristics would likely focus on its potential for gastrointestinal absorption. A low TPSA and an optimal LogP value would suggest good passive diffusion across the intestinal epithelium. Conversely, a high TPSA or extreme LogP values might indicate poor absorption.

Distribution predictions would involve estimating the compound's tendency to bind to plasma proteins and its ability to cross critical biological barriers, such as the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect, while the ability to cross the BBB is a critical consideration for centrally acting agents.

Table 1: Predicted Physicochemical and Absorption Properties of this compound No specific computational studies on this compound providing data for a detailed table were identified in the search results. A representative table would require specific data from computational analyses.

ParameterPredicted ValueImplication
Molecular Weight------
LogP------
Topological Polar Surface Area (TPSA)------
Hydrogen Bond Donors------
Hydrogen Bond Acceptors------
Gastrointestinal Absorption------
Blood-Brain Barrier Permeation------

Prediction of Metabolic Pathways and Excretion Routes

Understanding the metabolic fate of a new chemical entity is paramount for evaluating its duration of action and potential for drug-drug interactions or the formation of toxic metabolites. Computational models can predict the likely sites of metabolism on a molecule and the primary routes of its excretion.

For this compound, in silico metabolism prediction would typically involve identifying which parts of the molecule are most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family. The methoxy group on the phenyl ring and the nitro group are potential sites for metabolic transformation. Computational models would predict that the methoxy group could undergo O-demethylation, while the nitro group could be reduced to an amino group. These transformations would significantly alter the polarity and biological activity of the compound.

The prediction of excretion routes is closely linked to the metabolic profile. The original compound and its metabolites would be assessed for their likelihood of being eliminated through renal (urine) or biliary (feces) pathways. Generally, more polar metabolites are readily excreted by the kidneys. Computational predictions would be based on the physicochemical properties of the parent compound and its predicted metabolites.

Table 2: Predicted Metabolic Fate of this compound Specific predictive data from computational studies for this compound were not available in the search results. A detailed table would require such specific findings.

Metabolic ProcessPredicted Site/ReactionResulting Metabolite(s)Predicted Excretion Route
Phase I Metabolism---------
Phase II Metabolism---------

Investigation of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition and Modulation Studies

The benzamide (B126) scaffold is a common feature in many enzyme inhibitors. For derivatives related to N-(3-methoxyphenyl)-4-nitrobenzamide, inhibitory activities against several enzymes have been investigated, suggesting a potential for therapeutic applications in metabolic disorders and inflammation.

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion and absorption. Their inhibition is a validated strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Several studies have explored the inhibitory potential of various heterocyclic and benzamide-related structures against these enzymes.

For instance, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides, which share some structural similarities with benzamides, were evaluated for their inhibitory properties. The 6-bromo-2-phenyl substituted derivative and its corresponding 6-bromo-8-iodo-2-phenyl-substituted analogue exhibited dual activity against both α-glucosidase and α-amylase. nih.gov Notably, the 6-iodo-2-(4-fluorophenyl)-substituted derivative showed strong activity against α-amylase and significant inhibition of α-glucosidase. nih.gov Other derivatives in the same study demonstrated potent α-glucosidase inhibition with IC50 values in the low micromolar range. nih.gov

Derivativeα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
6-bromo-2-phenyl-4-methyl-1,2-dihydroquinazoline-3-oxide1.08 ± 0.025.33 ± 0.01
6-bromo-8-iodo-2-phenyl-4-methyl-1,2-dihydroquinazoline-3-oxide1.01 ± 0.051.18 ± 0.06
6-iodo-2-(4-fluorophenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide9.27 ± 0.020.64 ± 0.01
6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide0.92 ± 0.01-
6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide1.04 ± 0.0354.18 ± 0.01
8-bromo-6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide0.78 ± 0.05-
Acarbose (Standard)4.40 ± 0.052.92 ± 0.02

Table 1: α-Glucosidase and α-Amylase inhibitory activities of selected related derivatives.

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids into their less active diol counterparts. Inhibition of sEH is therefore a promising therapeutic strategy for a range of inflammatory conditions. Benzamide derivatives have been explored as potential sEH inhibitors.

Research into nicotinamide-based inhibitors, which are structurally related to benzamides, has yielded potent nanomolar inhibitors of human sEH. These compounds were designed to have acceptable metabolic stability, making them suitable for in vivo studies. While specific data on this compound is not available, the broader class of benzamide and related structures shows promise in this area.

The general chemical structure of this compound, featuring amide and nitro functionalities, suggests a potential for interactions with a variety of enzymes. For example, a series of 4-nitro-N-phenylbenzamides have been synthesized and evaluated for anticonvulsant properties, indicating interaction with biological targets in the central nervous system. ukm.my Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were found to be effective in the maximal electroshock-induced seizure (MES) test in mice. ukm.my This suggests that the 4-nitrobenzamide (B147303) core is a viable scaffold for developing neurologically active agents, which likely exert their effects through enzyme or receptor modulation.

Receptor Binding and Modulation Studies

Benzamides are a well-established class of compounds known for their interaction with various neurotransmitter receptors, particularly dopamine (B1211576) and histamine (B1213489) receptors.

Substituted benzamides are a significant class of dopamine receptor antagonists, with many clinically used antipsychotic drugs belonging to this family. Their mechanism of action often involves blocking D2-like dopamine receptors.

Studies on various (S)-N-(3-pyrrolidinyl)benzamide derivatives have demonstrated high affinity for dopamine D2, D3, and D4 receptors. For instance, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide showed high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively, and a preference for D3 and D4 over D2 receptors. nih.gov This highlights the potential for benzamide derivatives to be potent and selective dopamine receptor modulators. While the specific dopamine receptor binding profile of this compound has not been reported, the extensive research on related benzamides suggests this is a plausible area of biological activity.

The following table presents the binding affinities of a selection of related benzamide derivatives for dopamine receptors.

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide-212.1

Table 2: Dopamine receptor binding affinities of a selected related benzamide derivative.

Certain benzamide derivatives have been investigated as histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor are being explored for the treatment of various neurological and psychiatric disorders.

A series of 4-(1-substituted piperidin-4-yloxy) benzamides have been synthesized and shown to have a potent binding affinity for the H3 receptor in in vitro assays. nih.gov Furthermore, novel phenyl(piperazin-1-yl)methanones, which are also related to the benzamide class, have been identified as high-affinity histamine H3 antagonists. nih.gov Optimization of these compounds has led to the identification of clinical candidates. nih.gov

The table below shows the histamine H3 receptor binding affinities for some related benzamide derivatives.

CompoundHuman Histamine H3 Receptor Ki (nM)
N-[4-(1-Cyclobutyl-piperidin-4-yloxy) phenyl]-2-(morpholin-4-yl) acetamide (B32628) dihydrochloride8.73
JNJ-2858386710.6

Table 3: Histamine H3 receptor binding affinities of selected related benzamide derivatives.

Anti-inflammatory Research using in vitro Models

Recent studies have explored the anti-inflammatory potential of nitro-substituted benzamide derivatives through various in vitro models. This research focuses on their ability to modulate key pathways and mediators involved in the inflammatory response.

A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). nih.govnih.govmdpi.com A series of nitro-substituted benzamide derivatives were assessed for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophage cells. researchgate.netresearchgate.net Among the tested compounds, certain derivatives demonstrated significant, dose-dependent inhibitory capabilities. researchgate.netresearchgate.net Specifically, compounds designated as 5 (4-nitro-N-(2,4-dinitrophenyl)benzamide) and 6 (4-nitro-N-(3,5-dinitrophenyl)benzamide) showed high inhibition capacities with IC50 values of 3.7 µM and 5.3 µM, respectively. researchgate.netresearchgate.net Importantly, this inhibitory activity was observed at concentrations that were not cytotoxic to the macrophage cells. researchgate.netresearchgate.net

Inhibition of LPS-Induced Nitric Oxide Production by Nitrobenzamide Derivatives
CompoundChemical NameIC50 Value (µM)Cytotoxicity
54-nitro-N-(2,4-dinitrophenyl)benzamide3.7Not cytotoxic at studied concentrations (max 50 µM)
64-nitro-N-(3,5-dinitrophenyl)benzamide5.3Not cytotoxic at studied concentrations (max 50 µM)

The inflammatory process involves the activation and release of various pro-inflammatory mediators, including cyclooxygenase-2 (COX-2) and cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). wjarr.comnih.govmdpi.com The expression of these molecules is often induced by stimuli such as LPS. researchgate.net Research into the anti-inflammatory mechanisms of nitrobenzamide derivatives has shown that the more potent compounds can significantly modulate the expression of these key proteins.

Specifically, compounds 5 and 6 were found to suppress the expression of COX-2, IL-1β, and TNF-α at concentrations of 10 µM and 20 µM. researchgate.net While both compounds affected the expression of these pro-inflammatory markers, only compound 6 demonstrated a significant and considerable decrease in the LPS-induced secretion of IL-1β and TNF-α. researchgate.net These findings suggest that specific structural features of nitrobenzamide derivatives can influence their ability to not only reduce the expression but also the release of crucial inflammatory cytokines. researchgate.net

The production of nitric oxide in inflammatory conditions is catalyzed by the inducible nitric oxide synthase (iNOS) enzyme. nih.govplos.org The expression of iNOS is typically low in resting cells but is significantly upregulated by inflammatory stimuli like LPS. nih.gov The inhibitory effect of nitrobenzamide derivatives on NO production is directly linked to their interaction with this enzyme.

Studies revealed that the active compounds, 5 and 6 , regulate the expression of the iNOS enzyme at both the mRNA and protein levels. researchgate.net Molecular docking analyses were performed to understand the interaction between the nitrobenzamide derivatives and the iNOS enzyme. researchgate.net These computational studies suggested that compounds 5 and 6 bind to the enzyme more efficiently than other related derivatives, an effect attributed to an optimal number, orientation, and polarizability of their nitro groups. researchgate.net This enhanced binding affinity provides a molecular basis for their potent inhibition of iNOS expression and subsequent NO production. researchgate.net

Antimicrobial Research

Nitrobenzamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents. ijpbs.com Studies have assessed the biocidal potency of these compounds against both Gram-positive and Gram-negative bacteria using methods such as the disc diffusion technique. ijpbs.comnanobioletters.com

In one study, a series of new 4-nitrobenzamide derivatives were synthesized and tested for their in vitro antimicrobial activity. ijpbs.com The results indicated that some of these compounds were effective at inhibiting the growth of the microorganisms tested at a concentration of 200 µg/ml. ijpbs.com Another investigation into N-benzamide derivatives found that certain compounds exhibited good antibacterial activity against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-positive bacterium). nanobioletters.com For instance, one compound showed significant zones of inhibition of 25 mm and 31 mm against B. subtilis and E. coli, respectively, with corresponding Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL. nanobioletters.com These findings highlight the potential of the benzamide scaffold in developing new antibacterial agents. nanobioletters.comnih.gov

Antibacterial Activity of a Selected N-Benzamide Derivative
Bacterial StrainGram TypeZone of Inhibition (mm)MIC (µg/mL)
Bacillus subtilisGram-positive256.25
Escherichia coliGram-negative313.12

Evaluation of Antifungal Activity Against Fungal Pathogens

Benzamide and nitroaromatic compounds, the chemical classes to which this compound belongs, have been the subject of various antifungal studies. Research into novel benzamide derivatives has demonstrated their potential in controlling phytopathogenic fungi. For instance, certain N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have shown significant bioactivities against plant pathogens like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea at a concentration of 50 μg/mL. semanticscholar.org One compound in this series, 4q, exhibited particularly strong inhibition rates of 98.5% against B. dothidea and B. cinerea, and 92.0% against Phomopsis sp. semanticscholar.org

Similarly, studies on other complex benzamide derivatives, such as those containing a triazole moiety, have shown promising results against a panel of six phytopathogenic fungi. nih.gov Compound 6k from this series displayed a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL. nih.gov Another derivative, 6h, was highly effective against Alternaria alternata with an EC50 value of 1.77 µg/mL, outperforming the commercial fungicide myclobutanil. nih.gov The general fungitoxicity of substituted nitrobenzenes has also been established against a range of fungi including Aspergillus niger and Trichophyton mentagrophytes. nih.gov For example, 1,3-dichloro-5-nitrobenzene and 1,3-dibromo-5-nitrobenzene (B1662017) were identified as having sufficient activity to merit further investigation. nih.gov

The data below summarizes the antifungal activity of various benzamide derivatives against selected fungal pathogens.

Compound SeriesFungal PathogenActivity MeasurementResult
N-phenylbenzamide derivativesBotryosphaeria dothideaInhibition Rate (50µg/mL)89.8% - 98.5%
N-phenylbenzamide derivativesBotrytis cinereaInhibition Rate (50µg/mL)90.3% - 98.5%
Benzamide-triazole derivativesAlternaria alternataEC501.77 µg/mL (Compound 6h)
Benzamide-triazole derivativesVarious FungiEC500.98 - 6.71 µg/mL (Compound 6k)

In vitro Antimalarial Activity for Structural Analogues

Structural analogues of this compound have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. The position of substituents on the phenyl ring is critical for antimalarial activity. In a study of analogues of the antimalarial compound DDD01034957, which shares a similar chemical scaffold, moving the methoxy (B1213986) group from the meta to the para position resulted in a complete loss of activity. nih.gov This suggests that the meta-methoxy configuration, as seen in this compound, may be important for target binding. nih.gov

The broader class of nitroaromatic compounds has shown antiplasmodial activity that correlates with their reduction potential and their ability to inhibit P. falciparum glutathione (B108866) reductase (PfGR), a key enzyme in the parasite's antioxidant defense system. nih.gov The in vitro activity of these compounds against the FcB1 strain of P. falciparum was found to increase with higher single-electron reduction midpoint potential (E¹₇) values and efficacy as PfGR inhibitors. nih.gov Organotin(IV) derivatives of 2-nitrobenzoic acid have also been tested, showing IC50 values against P. falciparum in the range of 8.4 × 10⁻³ to 5.3 × 10⁻² µg/ml. mjcce.org.mkscilit.comscispace.com

The table below presents the in vitro antimalarial activity of selected structural analogues.

Compound/AnalogueP. falciparum StrainIC50
DDD01034957 (meta-methoxy analogue)-172 nM
MolPort-005-956-270 (para-methoxy analogue)->20 µM (Inactive)
MolPort-006-806-851 (meta-chloro analogue)-2.5 µM
MolPort-006-818-789 (ortho-chloro analogue)-7.5 µM
Dibutyiltin(IV) di-2-nitrobenzoate-8.4 × 10⁻³ µg/mL
Triphenyltin(IV) 2-nitrobenzoate-9.1 × 10⁻³ µg/mL

Investigation of DNA Interactions for Related Compounds

Compounds structurally related to this compound have been shown to interact with DNA. Studies have demonstrated that linking nitrobenzamido ligands to a known DNA intercalator, 9-aminoacridine (B1665356), can induce single-strand nicks in DNA upon irradiation with long-wavelength ultraviolet light. nih.gov The efficiency of this photochemical cleavage is highly dependent on the position of the nitro group on the benzamide ring. nih.gov Optimal activity was observed with a 4-nitrobenzamido group, while moving the nitro group to the 2-position caused a 10-fold decrease in efficiency, and a shift to the 3-position led to a 30-fold reduction. nih.gov This suggests that the 4-nitro configuration is crucial for this specific type of DNA interaction. nih.gov

Furthermore, novel nitrophenyl derivatives of 2-(x-nitrophenyl)-5-nitrobenzimidazole have been investigated for their binding modes with calf thymus DNA. nih.gov These studies, combining spectroscopic methods and molecular docking, confirmed that these compounds interact with DNA. nih.gov The covalent binding of certain pyrrolobenzodiazepines (PBDs) to DNA has been identified as essential for their antibacterial activity, particularly against Gram-negative bacteria. kcl.ac.uk The absence of the reactive imine moiety in PBD dilactam analogues prevents this covalent interaction. kcl.ac.uk

Mechanisms of DNA Intercalation and Binding

The primary mechanism by which many planar aromatic molecules interact with DNA is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. rsc.orgumsystem.eduresearchgate.net This process is driven by a combination of favorable and unfavorable energetic contributions. The major driving force for forming a stable drug-DNA complex is often the van der Waals interactions between the intercalator and the DNA bases. rsc.orgumsystem.edu

For related compounds like 2-(x-nitrophenyl)-5-nitrobenzimidazoles, studies have unambiguously established intercalation as a mode of DNA binding. nih.gov Molecular docking analyses have provided further insight, suggesting that different parts of the molecule can stack between DNA base pairs depending on the specific isomer. nih.gov For instance, in some isomers, the 5-nitrobenzimidazole (B188599) moiety stacks within the DNA pocket, while in another, the nitrophenyl substituent is responsible for the stacking. nih.gov The DNA cleavage activity of nitrobenzamides linked to 9-aminoacridine also shows some sequence dependency, with a preference for cleavage at guanine (B1146940) (G) and thymine (B56734) (T) residues, indicating specific binding interactions. nih.gov

Modulation of Cellular Signaling Pathways and Protein Interactions

While direct studies on the modulation of cellular signaling by this compound are not widely available, research on the broader benzamide class of compounds indicates their potential to interact with key cellular proteins and influence signaling pathways. nih.gov Natural compounds, in general, are known to affect numerous critical cellular signaling pathways, including NF-κB, MAPK, Wnt, and PI3K-AKT-mTOR, to induce responses in cells. nih.gov

Specifically, benzamide-type derivatives have been developed as novel binders for the protein cereblon (CRBN). nih.gov CRBN is a substrate receptor for an E3 ubiquitin ligase, a key component in the cellular machinery for protein degradation. nih.gov By binding to CRBN, these compounds can be used in technologies like PROTACs (Proteolysis-targeting chimeras) to induce the degradation of specific target proteins. nih.gov In another context, covalent ligands have been shown to bind to the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that regulates gene expression. acs.org This binding can repress PPARγ-mediated transcription, which is a therapeutic target in certain cancers. acs.org These examples highlight the capacity of the benzamide scaffold to serve as a basis for molecules that can specifically interact with proteins and modulate their function within cellular signaling networks.

Structure Activity Relationship Sar and Rational Design of Analogues

Identification of Pharmacophoric Elements Critical for Activity

The biological activity of N-(3-methoxyphenyl)-4-nitrobenzamide is intrinsically linked to its specific arrangement of chemical moieties that interact with biological targets. While direct studies on this exact molecule are limited, analysis of related nitrobenzamide and methoxyphenyl derivatives allows for the deduction of its critical pharmacophoric elements.

The core structure consists of three key components: the 4-nitrobenzoyl group, the amide linker, and the 3-methoxyphenyl (B12655295) group.

The 4-Nitrobenzoyl Moiety: The nitro group, being a strong electron-withdrawing group, plays a crucial role in the molecule's electronic properties and its potential interactions with biological targets. nih.govmdpi.com Its position on the benzoyl ring is critical. In many biologically active nitro compounds, the nitro group can act as a hydrogen bond acceptor and can be involved in redox reactions within cells, which can contribute to its therapeutic or toxic effects. researchgate.net The aromatic ring itself provides a scaffold for pi-stacking interactions.

The Amide Linker (-CONH-): The amide bond is a rigid and planar unit that correctly orients the two aromatic rings relative to each other. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These hydrogen bonding capabilities are often essential for anchoring the molecule within the binding site of a target protein.

Studies on related N-aryl-nitrobenzamides have demonstrated that the nature and position of substituents on both aromatic rings are critical for their biological activities, which include anticancer and antimicrobial effects. nih.govnih.gov

Rational Design Principles for this compound Analogues

The rational design of analogues of this compound aims to enhance its potency, selectivity, and pharmacokinetic properties. This process is guided by the understanding of its pharmacophoric elements and their interactions with the biological target. nih.govresearchgate.net

Key design strategies include:

Modification of the Nitro Group: Analogues can be designed by replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to modulate the electronic properties and potentially reduce toxicity associated with nitroaromatics. mdpi.com The position of the nitro group can also be varied to explore different binding interactions.

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, other alkoxy groups) on either the 4-nitrobenzoyl or the 3-methoxyphenyl ring can be used to probe the steric and electronic requirements of the binding site. This can lead to improved potency and selectivity. researchgate.net

Alteration of the Amide Linker: The amide linker can be replaced with bioisosteres such as a thioamide, an ester, or a triazole to alter the molecule's stability, hydrogen bonding capacity, and conformational flexibility. mdpi.com

Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the conformational freedom of the molecule, locking it into a bioactive conformation and potentially increasing its affinity for the target.

A systematic approach, often aided by computational modeling, is employed to predict the effects of these modifications before synthesis, thereby streamlining the drug discovery process.

Influence of Substituent Effects on Biological Activity and Selectivity

The electronic and steric effects of substituents on the this compound scaffold profoundly influence its biological activity and selectivity.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The 4-nitro group is a strong EWG that significantly impacts the charge distribution across the molecule. mdpi.com In many cases, EWGs on the benzoyl ring are found to be crucial for activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating and electron-withdrawing groups on the N-phenyl ring was found to favor inhibitory activity against certain enzymes. nih.gov

Electron-Donating Groups (EDGs): The 3-methoxy group is an EDG. The interplay between the EWG on one ring and the EDG on the other can create a specific dipole moment and electrostatic potential that is optimal for target binding. Studies on other classes of compounds have shown that the presence of an electron-donating methyl group can enhance stability compared to an electron-withdrawing nitro group. beilstein-journals.org

Steric Effects:

The size and position of substituents dictate the molecule's ability to fit into the binding pocket of its target. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a decrease in activity. The position of the substituent is also critical; for example, ortho-substitution can cause a significant twist in the molecular conformation. researchgate.net

The following table summarizes the general influence of substituent types on the activity of related benzamide (B126) derivatives:

Substituent TypeGeneral Effect on ActivityRationale
Electron-Withdrawing (e.g., -NO2, -CN, -CF3) Often enhances activityModulates electronic properties, can act as a hydrogen bond acceptor, may be involved in redox cycling. nih.govmdpi.commdpi.com
Electron-Donating (e.g., -OCH3, -CH3) Can either increase or decrease activity depending on the targetInfluences electron density of the aromatic ring, can be involved in hydrogen bonding or hydrophobic interactions. beilstein-journals.org
Halogens (e.g., -F, -Cl, -Br) Can enhance activity and improve pharmacokinetic propertiesIncreases lipophilicity, can form halogen bonds.
Bulky Groups Can either increase or decrease activityMay improve binding through hydrophobic interactions or cause steric clash with the target.

Conformational Analysis and its Role in SAR Studies

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent response.

Conformational flexibility is primarily due to the rotation around the single bonds of the amide linker. The dihedral angles between the two aromatic rings are particularly important. For instance, in the related compound N-(2-methoxyphenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 28.9°, and the nitro group is twisted out of the plane of its attached phenyl ring by 40.2°. nih.gov Such twists can be influenced by intramolecular hydrogen bonding and steric interactions between substituents.

Computational studies and experimental techniques like X-ray crystallography are used to determine the preferred conformations of such molecules. nih.govresearchgate.net Studies on conformational polymorphs of related N-(4'-methoxyphenyl) derivatives have shown that different conformers can pack differently in the solid state, which can be attributed to the interplay of intermolecular interactions. nih.gov A planar conformation might allow for more effective packing and stronger intermolecular interactions. nih.gov

Understanding the bioactive conformation allows for the design of conformationally restricted analogues. By incorporating structural features that limit rotational freedom, it is possible to pre-organize the molecule into its active shape, which can lead to a significant increase in binding affinity and, consequently, biological activity.

The following table outlines the key conformational parameters and their importance in SAR:

Conformational ParameterDescriptionImportance in SAR
Dihedral Angle (Aromatic Ring 1 - Amide - Aromatic Ring 2) The relative orientation of the two phenyl rings.Determines the overall shape of the molecule and its fit into the binding pocket.
Planarity of the Amide Bond The amide group is generally planar.Provides rigidity and orients the substituents in a defined manner.
Orientation of the Nitro Group The angle of the nitro group relative to the plane of the benzoyl ring.Can influence electronic properties and interactions with the target. researchgate.net
Orientation of the Methoxy (B1213986) Group The position of the methoxy group relative to the plane of the phenyl ring.Can affect intramolecular interactions and the overall conformation.

Future Perspectives and Emerging Research Directions

Discovery of Novel Biological Targets for N-(3-methoxyphenyl)-4-nitrobenzamide and Derivatives

While the initial biological activities of this compound and its analogs have been explored, a vast potential for discovering novel biological targets remains. The structural motifs present in this compound, namely the methoxyphenyl, amide, and nitrobenzene (B124822) moieties, are found in numerous biologically active molecules, suggesting a broad range of possible interactions with biomolecules.

Recent research into structurally related nitrobenzamide derivatives has revealed a variety of pharmacological activities. For instance, certain nitro-substituted benzamides have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages. researchgate.net Specifically, compounds with an optimal number and orientation of nitro groups have shown high inhibitory capacity on inducible nitric oxide synthase (iNOS). researchgate.net Furthermore, derivatives of 4-nitro-N-phenylbenzamides have been identified as potent anticonvulsant agents in animal models, with activity comparable to or exceeding that of established drugs like phenytoin. nih.gov

The exploration of novel enzymatic targets is a particularly promising avenue. A recent study identified a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia and gout. nih.gov The lead compound from this series, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, exhibited an IC50 value of 0.13 μM. nih.gov This discovery highlights the potential of the nitrobenzamide scaffold to interact with key enzymes in metabolic pathways.

Moreover, a related compound, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, has been investigated as a potential inhibitor of human coagulation factor Xa (hfXa), a critical enzyme in the blood coagulation cascade. strath.ac.uk Molecular docking studies suggested that this compound could exhibit inhibitory activity, indicating that the broader class of methoxyphenyl-nitrobenzamides may have applications in anticoagulation therapy. strath.ac.uk

Future research will likely focus on screening this compound and a diverse library of its derivatives against a wide array of biological targets, including kinases, proteases, and GPCRs. The diverse biological activities observed in similar sulfonamide and benzamide (B126) compounds, such as anticancer, antimicrobial, and antiviral effects, suggest that a systematic investigation could uncover novel and clinically relevant targets for this chemical class. mdpi.com

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design and optimization of new therapeutic agents. nih.govresearchgate.net For this compound and its derivatives, these computational approaches can accelerate the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Generative models, a subset of deep learning, can design novel molecular structures from scratch that are predicted to have desirable biological activities. rsc.org By training these models on large datasets of known active and inactive compounds, it is possible to generate new nitrobenzamide derivatives that are optimized for interaction with a specific biological target. This data-driven approach can explore a much larger chemical space than traditional medicinal chemistry, potentially leading to the discovery of highly novel and effective compounds. rsc.org

Machine learning algorithms are also being increasingly used for the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov By building predictive models based on the structural features of this compound and its analogs, researchers can prioritize the synthesis of compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development. nih.gov For example, in silico ADMET prediction can help in the early identification of potential liabilities, such as poor solubility or metabolic instability, allowing for structural modifications to mitigate these issues.

Furthermore, AI and ML can enhance the interpretation of high-throughput screening data. By analyzing the structure-activity relationships (SAR) within a library of screened compounds, machine learning models can identify key structural features that contribute to biological activity. This information can then be used to guide the design of the next generation of more potent and selective compounds. The use of computational tools like molecular docking can further refine these predictions by simulating the binding interactions between the designed compounds and their target protein. nih.gov

The application of these advanced computational techniques to the this compound scaffold holds the promise of a more efficient and cost-effective drug discovery process, leading to the rapid identification of promising new drug candidates.

Development of this compound as a Molecular Probe for Biological Systems

Molecular probes are indispensable tools in chemical biology for the investigation of complex biological processes. The unique chemical structure of this compound provides a foundation for its development into a versatile molecular probe. The nitroaromatic group, in particular, can serve as a basis for creating fluorescent probes.

Nitrobenzothiadiazole (NBTD) and nitrobenzoselenadiazole (NBSD) are examples of environment-sensitive fluorophores that have been incorporated into molecular probes. nih.govnih.gov These probes can be designed to be "turn-on" fluorescent sensors, where their fluorescence is quenched in their native state and is enhanced upon interaction with a specific analyte or change in the local environment. researchgate.net The nitrobenzamide scaffold could be similarly modified to create probes that report on specific biological events. For instance, the nitro group could be chemically modified to be released upon enzymatic activity, leading to a change in fluorescence.

The development of fluorescent probes based on the this compound structure would enable the visualization and tracking of its biological targets within living cells. By attaching a fluorophore to the core molecule, researchers can use advanced imaging techniques, such as confocal microscopy, to study the subcellular localization of the compound and its interactions with proteins. This can provide valuable insights into its mechanism of action.

Furthermore, the methoxyphenyl and nitrobenzamide moieties can be functionalized to introduce reactive groups for covalent labeling of target proteins. Affinity-based probes (AfBPs) can be designed to bind to the active site of an enzyme, and upon activation (e.g., by light), form a covalent bond with a nearby amino acid residue. mq.edu.au This allows for the specific labeling and subsequent identification of the target protein using techniques like mass spectrometry.

The development of this compound-based molecular probes would not only aid in the elucidation of its own biological function but also provide valuable tools for the broader scientific community to study a range of biological systems. rsc.org

Integration with High-Throughput Screening Methodologies in Academic Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify "hits" with a desired biological activity. nih.gov The integration of this compound and its derivatives into HTS campaigns in academic research can significantly accelerate the discovery of new biological functions and therapeutic applications for this chemical class.

Academic screening centers often have access to diverse collections of small molecules that are screened against a wide range of biological assays. stanford.edu The inclusion of a focused library of this compound derivatives in these screening decks would increase the chemical diversity available for testing. These libraries can be designed to explore a wide range of chemical space around the core scaffold by systematically varying the substituents on both the methoxyphenyl and nitrobenzoyl rings.

The development of robust and miniaturized assays is crucial for successful HTS campaigns. Both biochemical and cell-based assays can be employed to screen for a variety of activities, from enzyme inhibition to modulation of cellular pathways. enamine.net For example, a library of nitrobenzamide derivatives could be screened against a panel of kinases to identify selective inhibitors, or in a cell-based assay to identify compounds that induce apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-4-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves a Schotten-Baumann reaction between 4-nitrobenzoyl chloride and 3-methoxyphenylamine. Key steps include:

  • Dissolving 3-methoxyphenylamine in dichloromethane and adding 4-nitrobenzoyl chloride stoichiometrically.
  • Introducing triethylamine (1.2–1.5 equivalents) to drive amide bond formation .
  • Purification via short-column chromatography (neutral Al₂O₃) yields >85% purity. Reaction temperature (0–25°C) and solvent choice (dichloromethane or THF) critically influence side-product formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C), nitrobenzamide aromatic protons (δ 8.1–8.4 ppm), and amide NH (δ ~8.9 ppm, broad) .
  • UV-Vis : Strong absorbance at ~290 nm (ε ≈ 11,700 M⁻¹cm⁻¹) due to the nitro-aromatic conjugation .
  • HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₄H₁₃N₂O₄⁺: 279.0875) with <2 ppm error .

Q. How do substituent positions (e.g., methoxy vs. nitro groups) influence the compound’s solubility and stability in experimental settings?

  • The meta-methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces stability under acidic conditions due to potential demethylation.
  • The para-nitro group increases thermal stability but may promote photodegradation; storage in amber vials at –20°C is recommended .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, and how do its electronic properties compare to analogs?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. The nitro group’s electron-withdrawing nature lowers LUMO energy, favoring interactions with biological targets like enzymes .
  • Molecular Docking : Benchmark against neurokinin-2 receptors or cytochrome P450 isoforms using analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) as templates .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) for nitrobenzamide derivatives?

  • Dose-Response Studies : Test across a wide concentration range (nM–µM) to differentiate bacteriostatic (low-dose) vs. cytotoxic (high-dose) effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amines) that may alter activity .

Q. What experimental designs are critical for assessing the compound’s potential as a kinase inhibitor or DNA intercalator?

  • Kinase Assays : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., EGFR, MAPK). Include controls with staurosporine or gefitinib .
  • DNA Binding Studies : Conduct ethidium bromide displacement assays or circular dichroism to evaluate intercalation. Nitrobenzamides with planar aromatic systems show higher affinity .

Methodological Considerations

Q. What are the best practices for handling discrepancies in crystallographic data for nitrobenzamides?

  • SHELXL Refinement : Use high-resolution data (>1.2 Å) to resolve disorder in nitro/methoxy groups. Apply restraints for thermal parameters and validate via R₁/Rfree convergence .
  • Twinned Data : For problematic crystals (e.g., pseudo-merohedral twinning), employ twin law refinement in SHELXL .

Q. How can researchers optimize HPLC conditions for separating this compound from synthetic byproducts?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 40% acetonitrile/60% water (0.1% TFA) to 90% acetonitrile over 20 min. Retention time: ~12.5 min .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.